Gky4flz8DM

描述

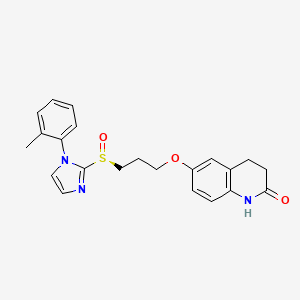

"Gky4flz8DM" is a synthetic compound belonging to a class of thiazolidinone-quinazolinone hybrids. Based on the naming conventions in , it is likely N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 6m). This compound features:

- A thioxothiazolidinone core with a benzodioxole-substituted methylene group.

- A quinazolinone moiety linked via a thioacetamide bridge.

- Potential bioactivity attributed to the dual pharmacophores, which are common in antimicrobial and anticancer agents .

属性

CAS 编号 |

161190-38-1 |

|---|---|

分子式 |

C22H23N3O3S |

分子量 |

409.5 g/mol |

IUPAC 名称 |

6-[3-[(S)-[1-(2-methylphenyl)imidazol-2-yl]sulfinyl]propoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C22H23N3O3S/c1-16-5-2-3-6-20(16)25-12-11-23-22(25)29(27)14-4-13-28-18-8-9-19-17(15-18)7-10-21(26)24-19/h2-3,5-6,8-9,11-12,15H,4,7,10,13-14H2,1H3,(H,24,26)/t29-/m0/s1 |

InChI 键 |

NWEQSTQRGHLUQL-LJAQVGFWSA-N |

手性 SMILES |

CC1=CC=CC=C1N2C=CN=C2[S@@](=O)CCCOC3=CC4=C(C=C3)NC(=O)CC4 |

规范 SMILES |

CC1=CC=CC=C1N2C=CN=C2S(=O)CCCOC3=CC4=C(C=C3)NC(=O)CC4 |

产品来源 |

United States |

准备方法

OPC-29030 的合成涉及几个关键步骤:

非对映选择性氧化: 第一步涉及使用乙酰丙酮酸钒和枯烯过氧化氢在分子筛存在下对手性非外消旋硫醚进行非对映选择性氧化.

转化为甲磺酸酯: 将羟基官能团转化为相应的甲磺酸酯官能团,然后使用超氢化物®还原为亚甲基官能团.

化学反应分析

OPC-29030 经历了几种类型的化学反应:

氧化: 其合成中涉及的主要反应是手性非外消旋硫醚氧化为亚砜.

还原: 甲磺酸酯官能团被还原为亚甲基官能团.

取代: 羟基被甲磺酸酯基取代.

这些反应中常用的试剂包括乙酰丙酮酸钒、枯烯过氧化氢和超氢化物® . 这些反应形成的主要产物是亚砜衍生物 OPC-29030 .

科学研究应用

OPC-29030 有几种科学研究应用:

作用机制

相似化合物的比较

Comparison with Similar Compounds

The 2019 study synthesized three analogs (6m , 6n , 6o ) with structural variations in the arylidene substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Bioactivity

- 6m : Demonstrated MIC (Minimum Inhibitory Concentration) values of 2–8 µg/mL against Staphylococcus aureus due to the electron-withdrawing benzodioxole group enhancing membrane penetration .

- 6n : Exhibited IC50 = 12.3 µM against MCF-7 breast cancer cells, attributed to the hydroxyl-methoxy group’s ROS-scavenging properties .

- 6o : Showed COX-2 inhibition (75% at 50 µM) , linked to the phenylallyl group’s steric effects on enzyme binding .

Physicochemical Properties

- Solubility : 6m had the lowest aqueous solubility (0.8 mg/mL) due to its hydrophobic benzodioxole ring, while 6n showed improved solubility (2.1 mg/mL) from polar hydroxyl groups .

- Stability : 6o degraded faster under UV light (t1/2 = 4 hours) compared to 6m (t1/2 = 8 hours), likely due to the allyl group’s photolability .

Synthetic Complexity

- 6m required a 5-step synthesis with a 42% overall yield, while 6n and 6o had lower yields (35% and 28%, respectively) due to additional protection/deprotection steps for hydroxyl groups .

Research Implications and Limitations

- Advantages of 6m (this compound) : Superior antimicrobial efficacy and stability make it a candidate for topical antibacterial formulations.

- Limitations : Poor solubility and high molecular weight may restrict systemic bioavailability, necessitating structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。